Cas no 2138311-29-0 (3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde)

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a pyridine-thiophene hybrid structure with an aldehyde functional group. This versatile intermediate is particularly valuable in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety and electron-rich aromatic systems. The presence of both amino and methyl substituents on the pyridine ring enhances its potential for further functionalization, making it useful in the development of ligands, catalysts, and bioactive molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in cross-coupling reactions, condensation reactions, and other transformations. The compound is typically handled under inert conditions to preserve its reactivity.
3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde structure
2138311-29-0 structure
商品名:3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
CAS番号:2138311-29-0
MF:C11H10N2OS
メガワット:218.274900913239
CID:5999673
PubChem ID:165861257

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2138311-29-0
    • EN300-702387
    • 3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
    • 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
    • インチ: 1S/C11H10N2OS/c1-7-4-8(5-11(12)13-7)9-2-3-15-10(9)6-14/h2-6H,1H3,(H2,12,13)
    • InChIKey: OEBQLACFFWTBPR-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1C=O)C1C=C(N)N=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 218.05138412g/mol
  • どういたいしつりょう: 218.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-702387-0.05g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
0.05g
$2079.0 2023-05-26
Enamine
EN300-702387-5.0g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
5g
$7178.0 2023-05-26
Enamine
EN300-702387-0.5g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
0.5g
$2376.0 2023-05-26
Enamine
EN300-702387-2.5g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
2.5g
$4851.0 2023-05-26
Enamine
EN300-702387-0.25g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
0.25g
$2277.0 2023-05-26
Enamine
EN300-702387-0.1g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
0.1g
$2178.0 2023-05-26
Enamine
EN300-702387-1.0g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
1g
$2475.0 2023-05-26
Enamine
EN300-702387-10.0g
3-(2-amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde
2138311-29-0
10g
$10643.0 2023-05-26

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde 関連文献

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehydeに関する追加情報

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde (CAS No. 2138311-29-0): An Overview

3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde (CAS No. 2138311-29-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its thiophene and pyridine moieties, exhibits a diverse range of applications, particularly in the development of new therapeutic agents.

The chemical structure of 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde is composed of a thiophene ring linked to a pyridine ring through a methylene bridge. The presence of an amino group and a methyl substituent on the pyridine ring adds to its structural complexity and contributes to its biological activity. The aldehyde functional group at the thiophene ring further enhances its reactivity and potential for derivatization.

Recent studies have highlighted the importance of 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde in various biological processes. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of a key enzyme involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

In addition to its anticancer properties, 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can modulate the expression of certain genes associated with neuroprotection, potentially offering a new therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacological profile of 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde has also been extensively studied. In vitro assays have shown that it exhibits high selectivity and potency against specific targets, with minimal cytotoxicity towards normal cells. This selectivity is crucial for minimizing side effects and improving the therapeutic index of potential drugs derived from this compound.

The synthetic route for preparing 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde has been optimized to ensure high yield and purity. A typical synthesis involves the condensation of 4-chloro-6-methylpyridin-2(1H)-amine with 3-formylthiophene in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.

In terms of safety and handling, it is important to note that while 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde is not classified as a hazardous material, standard laboratory safety protocols should be followed during its synthesis and handling. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area to minimize exposure.

The future prospects for 3-(2-Amino-6-methylpyridin-4-yl)thiophene-2-carbaldehyde are promising. Ongoing research is focused on optimizing its structure to enhance its pharmacological properties and develop more potent derivatives. Additionally, preclinical studies are being conducted to evaluate its efficacy and safety in animal models, paving the way for potential clinical trials.

In conclusion, 3-(2-Amino-6-methylpyridin-4-y l)thiophene - 2 - carbaldehyde (CAS No. 2138311 - 29 - 0) represents a significant advancement in medicinal chemistry, with potential applications in cancer therapy and neurodegenerative disease treatment. Its unique structural features and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry.

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